molecular formula C9H14O3 B12450219 (3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol

(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol

Cat. No.: B12450219
M. Wt: 170.21 g/mol
InChI Key: PXRUONJKAMOMQP-UHFFFAOYSA-N
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Description

(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol is an organic compound with the molecular formula C9H14O3 It is characterized by a cyclohexadiene ring substituted with two methoxy groups and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methanol groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol is unique due to its specific substitution pattern and the presence of both methoxy and methanol groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(3,5-dimethoxycyclohexa-2,5-dien-1-yl)methanol

InChI

InChI=1S/C9H14O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-4,7,10H,5-6H2,1-2H3

InChI Key

PXRUONJKAMOMQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(C=C(C1)OC)CO

Origin of Product

United States

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